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Compound of Interest

Compound Name: Methyl 2-cyano-4-fluorobenzoate

Cat. No.: B176663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-cyano-4-fluorobenzoate, a key intermediate in pharmaceutical and materials science

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for Methyl 2-cyano-4-fluorobenzoate is CoHeFNO2 with a molecular
weight of 179.15 g/mol .[1] The spectroscopic data presented below provides confirmation of
this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum provides information about the chemical environment and
connectivity of hydrogen atoms in the molecule.
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. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assighment
(3) ppm
Hz
8.18 dd 9.0,5.5 1H Aromatic H
7.50 dd 8.0,2.5 1H Aromatic H
7.38 m - 1H Aromatic H
4.01 S - 3H -OCHs

Data acquired in CDCls at 500 MHz.[1]

13C NMR: Carbon NMR spectroscopy identifies the different carbon environments within the
molecule. Due to the lack of directly available experimental data for Methyl 2-cyano-4-
fluorobenzoate, the following are predicted chemical shifts based on spectroscopic data of
structurally similar compounds.

Chemical Shift (d) ppm Assignment

~164 C=0 (ester)

~163 (d) C-F

~134 (d) Aromatic CH

~120 (d) Aromatic CH

~118 (d) Aromatic C-CN

~116 C=N

~115 (d) Aromatic C-COOCHS3
~53 -OCHs

Predicted values.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for Methyl 2-cyano-4-fluorobenzoate are expected to be as

follows:
Wavenumber (cm—?) Intensity Functional Group
~3000 Medium Aromatic C-H stretch
~2230 Medium-Strong C=N (nitrile) stretch
~1730 Strong C=0 (ester) stretch
~1600, ~1480 Medium Aromatic C=C stretch
~1250 Strong C-O (ester) stretch
~1100 Strong C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues.

miz Interpretation
179 [M]*, Molecular ion
148 [M - OCHs]*

120 [M - COOCHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.
Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: 5-10 mg of purified Methyl 2-cyano-4-fluorobenzoate is dissolved in
approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCIs). A small amount of

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b176663?utm_src=pdf-body
https://www.benchchem.com/product/b176663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

tetramethylsilane (TMS) may be added as an internal standard (0O ppm).

o Data Acquisition: The solution is transferred to a 5 mm NMR tube. The *H and 13C NMR
spectra are recorded on a spectrometer operating at a field strength of, for example, 500
MHz for protons. For 13C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

o Sample Preparation: For a solid sample, a small amount of Methyl 2-cyano-4-
fluorobenzoate is ground with dry potassium bromide (KBr) and pressed into a thin,
transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a
volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the
solvent to evaporate.

o Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the
spectrum is recorded. A background spectrum of the empty sample holder (or KBr pellet) is
taken and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

« lonization: Electron lonization (El) is a common method for small organic molecules, where
the sample is bombarded with a high-energy electron beam.

e Analysis: The resulting ions are accelerated and separated based on their mass-to-charge
ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like Methyl 2-cyano-4-fluorobenzoate.
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Spectroscopic Analysis

- IR Spectroscopy Functional Groups
(C=N, C=0, C-F)

NMR Spectroscopy
@, C)

Data Interpretation & Structure Elucidation

Compound Synthesis & Purificatjon

Synthesis of Methyl Purification ‘
2-cyano-4-fluorobenzoate (e.g., Chromatography, Recrystallization) [

Final Structure Confirmation

Click to download full resolution via product page

Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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